Ginsenoside Re

Descripción general

Descripción

El Ginsenosido B2 es un compuesto de saponina triterpenoide que se encuentra en las raíces del Panax ginseng y del Panax quinquefolius. Los ginsenósidos son los principales componentes activos responsables de las propiedades medicinales del ginseng, que se ha utilizado en la medicina tradicional durante siglos. El Ginsenosido B2 es conocido por sus beneficios farmacológicos, que incluyen efectos antiinflamatorios, anticancerígenos y neuroprotectores .

Aplicaciones Científicas De Investigación

El Ginsenosido B2 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar reacciones de glicosilación y la biosíntesis de triterpenoides.

Biología: El Ginsenosido B2 se estudia por su papel en las vías de señalización celular y sus efectos en los procesos celulares.

Medicina: Ha demostrado potencial en el tratamiento del cáncer, la inflamación y las enfermedades neurodegenerativas.

Industria: El Ginsenosido B2 se utiliza en el desarrollo de alimentos funcionales y suplementos dietéticos

Mecanismo De Acción

El Ginsenosido B2 ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Antiinflamatorio: Inhibe la producción de citoquinas proinflamatorias y modula la actividad del factor nuclear kappa B (NF-κB).

Anticancerígeno: El Ginsenosido B2 induce la apoptosis en las células cancerosas mediante la activación de caspasas e inhibiendo la vía PI3K/Akt.

Neuroprotector: Protege las neuronas al reducir el estrés oxidativo y modular la liberación de neurotransmisores.

Análisis Bioquímico

Biochemical Properties

Ginsenoside Re interacts with various enzymes, proteins, and other biomolecules. It has been shown to regulate the transforming growth factor-beta 1 (TGF-β1)/Smad3 pathway . This compound is also known to eliminate virus, enhance the immune response, improve osteoporosis, improve skin barrier function, enhance intracellular anti-oxidant actions, regulate cholesterol metabolism, alleviate allergic responses, increase sperm motility, reduce erectile dysfunction, promote cyclic growth of hair follicles, and reduce gastrointestinal motility dysfunction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the immune response . It also has a positive impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the expression of PPAR-γ, inhibit BACE1 activity, and ultimately reduce the production of Aβ .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been suggested to interact with and change the properties of cell membranes . Some ginsenosides have also been shown to be partial agonists of steroid hormone receptors . This compound can significantly inhibit the Aβ-triggered mitochondrial apoptotic pathway, as indicated by maintenance of mitochondrial functional, elevated Bcl-2/Bax ratio, reduced cytochrome c release, and inactivation of caspase-3/9 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Evidence from pharmacokinetic and metabolic studies of this compound demonstrated that the absorption of this compound is fast in the gastrointestinal tract, it may be metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into blood, and it is quickly cleared from the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to have a significant positive effect on cognitive performance in experimental AD models . The stratified analysis revealed that this compound had the greatest effect on acquisition and retention memory in AD models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been demonstrated that this compound may be metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into blood . Ginsenosides may improve blood glucose through the regulation of glucose absorption, intervention in glucose transport and/or glucose disposal, and the alteration of insulin secretion and binding .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Transport of this compound across the intestinal mucosa is energy-dependent and non-saturable . The sodium-dependent glucose co-transporter 1 may be involved in this process .

Subcellular Localization

It has been shown that this compound attenuates photooxidative stress and associated lipid peroxidation in the retina . Furthermore, this compound treatment preserves the morphological and functional integrity of the retina, counteracts photooxidative stress-induced perturbation of the retinal gene expression profiles and mitigates photoreceptor degeneration-associated neuroinflammatory responses and microglia activation in the retina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ginsenosido B2 implica múltiples pasos, comenzando desde el esqueleto básico de triterpenoide. El proceso típicamente incluye reacciones de glicosilación, donde las unidades de azúcar se unen a la parte aglicona de la molécula. Se han desarrollado métodos enzimáticos que utilizan glicosiltransferasas para lograr patrones específicos de glicosilación .

Métodos de producción industrial: La producción industrial del ginsenosido B2 a menudo involucra la extracción y purificación de las raíces del ginseng. Las técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas (MS) se utilizan para el análisis cuantitativo y el aislamiento de los ginsenósidos . También se han explorado enfoques biotecnológicos, incluido el uso de microorganismos modificados genéticamente, para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ginsenosido B2 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la molécula.

Reducción: Las reacciones de reducción pueden alterar los enlaces glucosídicos.

Sustitución: Las reacciones de sustitución pueden reemplazar grupos funcionales específicos por otros.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como los haluros de alquilo para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados del ginsenosido B2 con propiedades farmacológicas alteradas .

Comparación Con Compuestos Similares

El Ginsenosido B2 se compara con otros ginsenósidos como el ginsenosido Rb1, Rg1 y Rh1:

Ginsenosido Rb1: Conocido por sus efectos antidiabéticos y antifatiga.

Ginsenosido Rg1: Exhibe fuertes propiedades neuroprotectoras y antienvejecimiento.

Ginsenosido Rh1: Tiene potentes actividades antiinflamatorias y anticancerígenas.

Unicidad: El Ginsenosido B2 es único debido a su patrón específico de glicosilación, que contribuye a su perfil farmacológico distintivo .

Conclusión

El Ginsenosido B2 es un compuesto valioso con diversas aplicaciones en la investigación científica y la medicina. Su estructura química única y sus propiedades farmacológicas lo convierten en objeto de investigación e interés industrial continuos.

Propiedades

IUPAC Name |

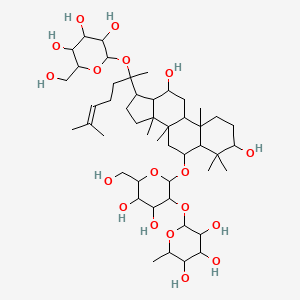

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAOOJDMFUQOKB-WCZZMFLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317298 | |

| Record name | Ginsenoside Re | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

947.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52286-59-6 | |

| Record name | Ginsenoside Re | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52286-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Re | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside B2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ginsenoside Re | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-(6-deoxy-α-L-mannopyranosyl)-(3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F3R0BL3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.